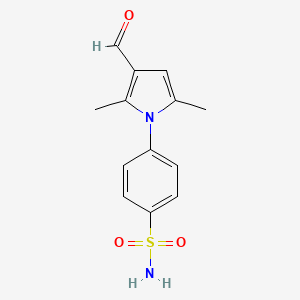

4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide

CAS No.: 462078-24-6

Cat. No.: VC8349546

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 462078-24-6 |

|---|---|

| Molecular Formula | C13H14N2O3S |

| Molecular Weight | 278.33 g/mol |

| IUPAC Name | 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H14N2O3S/c1-9-7-11(8-16)10(2)15(9)12-3-5-13(6-4-12)19(14,17)18/h3-8H,1-2H3,(H2,14,17,18) |

| Standard InChI Key | GIPHPTUYVYLKIF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=O |

| Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=O |

Introduction

Chemical Identity and Structural Features

4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide (CAS: 462078-24-6) is a sulfonamide derivative with the molecular formula C₁₃H₁₄N₂O₃S and a molecular weight of 278.33 g/mol . Its IUPAC name, 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzenesulfonamide, reflects its core structure: a benzene ring substituted with a sulfonamide group at the para position and a 3-formyl-2,5-dimethylpyrrole moiety at the adjacent position.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃S | |

| Molecular Weight | 278.33 g/mol | |

| SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=O | |

| InChIKey | GIPHPTUYVYLKIF-UHFFFAOYSA-N | |

| PubChem CID | 798393 |

The compound’s 3D conformation reveals a planar pyrrole ring connected to a sulfonamide group, with the formyl substituent introducing polarity to the molecule . This structural arrangement facilitates interactions with biological targets, particularly enzymes involved in glycosylation pathways .

Synthesis and Manufacturing

The synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide involves multi-step reactions, often leveraging gold-catalyzed annulations and sulfonamide coupling strategies. A representative approach, adapted from methodologies in , proceeds as follows:

-

Pyrrole Core Formation: 2,5-Dimethylpyrrole is synthesized via cyclization of γ-diketones or through Paal-Knorr reactions using ammonium acetate and acetonitrile derivatives .

-

Formylation: The pyrrole ring is formylated at the 3-position using Vilsmeier-Haack conditions (POCl₃ and DMF) .

-

Sulfonamide Coupling: The formylated pyrrole is coupled to 4-aminobenzenesulfonamide via nucleophilic aromatic substitution, typically employing catalysts such as IPrAuCl and AgNTf₂ in dichloroethane (DCE) .

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Catalysts | Yield | Source |

|---|---|---|---|

| Pyrrole Formation | NH₄OAc, Acetonitrile | 78% | |

| Formylation | POCl₃, DMF | 65% | |

| Sulfonamide Coupling | IPrAuCl, AgNTf₂, DCE | 73% |

This route emphasizes the utility of gold catalysis in constructing complex heterocyclic systems, a hallmark of modern synthetic organic chemistry .

Physicochemical Properties

While thermodynamic data (e.g., melting point, boiling point) remain unreported in the literature, the compound’s solubility and stability can be inferred from its functional groups:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide and formyl groups .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the formyl and sulfonamide linkages .

Biological Activity and Mechanism

4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide demonstrates significant bioactivity in modulating cellular processes. Key findings include:

-

Enhanced Monoclonal Antibody Production: In rCHO cells, the compound increases cell-specific productivity by 2.2-fold, likely through upregulation of glucose uptake and ATP synthesis .

-

Glycosylation Modulation: It suppresses galactosylation of N-linked glycans on antibodies, a critical quality attribute for therapeutic proteins .

Table 3: Biological Effects in rCHO Cells

| Parameter | Effect (vs. Control) | Source |

|---|---|---|

| Cell Growth | Suppressed | |

| Glucose Uptake Rate | Increased by 1.8-fold | |

| Intracellular ATP | Increased by 2.1-fold | |

| Galactosylation Level | Reduced by 40% |

These effects are attributed to the compound’s interaction with mitochondrial electron transport chains, though exact targets require further elucidation .

Structure-Activity Relationships (SAR)

Comparative studies with analogs reveal critical structural determinants of bioactivity:

-

Pyrrole Substituents: The 2,5-dimethyl groups on the pyrrole ring enhance metabolic stability, while the 3-formyl group is essential for binding to cellular targets .

-

Sulfonamide Group: Replacement with benzamide (as in ) abolishes activity, underscoring its role in solubility and target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume